molecular formula C22H33N5O3 B12430933 Glutaminyl Cyclase Inhibitor 4

Glutaminyl Cyclase Inhibitor 4

Cat. No.: B12430933
M. Wt: 415.5 g/mol
InChI Key: APMPRURNDCVMST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Glutaminyl Cyclase Inhibitor 4 involves several steps, including amide condensation, aldehyde amine condensation, and reduction reactions. The preparation method typically includes the following steps :

    Amide Condensation: Adding 1-ethyl-3-(3-dimethylpropylamine) carbodiimide and 1-hydroxybenzotriazole into an organic solvent, stirring in an ice bath, followed by normal temperature stirring.

    Aldehyde Amine Condensation and Reduction: Adding triethylamine into an organic solvent, stirring at normal temperature, followed by the addition of sodium borohydride and stirring at elevated temperatures.

    Refluxing and Stirring: Refluxing and stirring the mixture under alkaline conditions to obtain the final product.

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Glutaminyl Cyclase Inhibitor 4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxidizing agents to form oxidized derivatives.

    Reduction: Utilizes reducing agents like sodium borohydride to reduce specific functional groups.

    Substitution: Involves the replacement of functional groups with other substituents under specific conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Properties

Molecular Formula

C22H33N5O3

Molecular Weight

415.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[3-(5-methylimidazol-1-yl)propyl]-1-(1-methylpiperidin-4-yl)urea

InChI

InChI=1S/C22H33N5O3/c1-17-15-23-16-26(17)11-5-10-24-22(28)27(18-8-12-25(2)13-9-18)19-6-7-20(29-3)21(14-19)30-4/h6-7,14-16,18H,5,8-13H2,1-4H3,(H,24,28)

InChI Key

APMPRURNDCVMST-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1CCCNC(=O)N(C2CCN(CC2)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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